molecular formula C13H14N4 B1472268 6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine CAS No. 1529685-10-6

6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine

Cat. No. B1472268
CAS RN: 1529685-10-6
M. Wt: 226.28 g/mol
InChI Key: SFYHZBWZJDDBSK-UHFFFAOYSA-N
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Description

The compound “6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine” is a versatile material utilized in various scientific research. It belongs to a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ-based compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of “6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine” is complex and allows for diverse applications, ranging from drug discovery to organic synthesis. The compound has been used in the development of novel THIQ analogs with potent biological activity .


Chemical Reactions Analysis

The chemical reactions involving “6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine” are complex and often involve the cyclization of an N-acyl derivative of β-phenylethylamine .

Scientific Research Applications

Immune Checkpoint Inhibition

Research into small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction (PPI) has utilized THIQ-based structures. The compound may serve as a scaffold for developing new inhibitors that can modulate immune responses in cancer therapy .

Precursors for Alkaloid Synthesis

C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline, which share structural features with the compound of interest, act as precursors for various alkaloids with diverse biological activities. This indicates potential applications in synthesizing natural product analogs for pharmacological research .

Antimicrobial and Neuroprotective Agents

THIQ-based natural and synthetic compounds exhibit biological activities against various pathogens and neurodegenerative disorders. The compound could be explored for its efficacy in these areas, given its structural relation to THIQ .

Domino Reactions in Synthesis

Recent literature reviews focus on synthetic approaches to tetrahydroquinolines using domino reactions. The compound could be involved in such reactions to create complex molecules for further study .

Future Directions

The future directions for “6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine” could involve further exploration of its diverse biological activities and the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c14-12-5-6-13(16-15-12)17-8-7-10-3-1-2-4-11(10)9-17/h1-6H,7-9H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYHZBWZJDDBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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